N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate electrophiles.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 4-methoxyphenylacetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities.
Medicine
In medicine, such compounds are investigated for their potential as therapeutic agents in treating various diseases, including infections and cancers.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are used as antiparasitic agents.
Phenylsulfanyl Compounds: Compounds containing the phenylsulfanyl group, known for their diverse biological activities.
Uniqueness
N-(4-Methoxyphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is unique due to the combination of the benzimidazole core with the phenylsulfanyl and methoxyphenyl groups, which may confer distinct biological properties and therapeutic potential.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-18-13-11-17(12-14-18)24-23(27)15-26-21-10-6-5-9-20(21)25-22(26)16-29-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUUZWGZMOHEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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